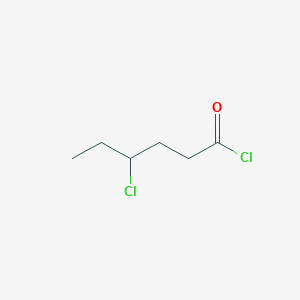

4-Chlorohexanoyl Chloride

CAS No.: 99585-00-9

Cat. No.: VC2880600

Molecular Formula: C6H10Cl2O

Molecular Weight: 169.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99585-00-9 |

|---|---|

| Molecular Formula | C6H10Cl2O |

| Molecular Weight | 169.05 g/mol |

| IUPAC Name | 4-chlorohexanoyl chloride |

| Standard InChI | InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 |

| Standard InChI Key | NLMAMSOFICKDPA-UHFFFAOYSA-N |

| SMILES | CCC(CCC(=O)Cl)Cl |

| Canonical SMILES | CCC(CCC(=O)Cl)Cl |

Introduction

Chemical Structure and Identification

4-Chlorohexanoyl chloride (C₆H₁₀Cl₂O) is structurally defined by a six-carbon chain with an acyl chloride group at one end and a chlorine atom at the fourth carbon position. This unique arrangement contributes to its distinctive chemical behavior and applications.

Structural Information

4-Chlorohexanoyl chloride contains two key reactive sites: the highly reactive acyl chloride group and the chlorine substitution at the C-4 position. The compound's structural identifiers include:

The molecular weight of 4-chlorohexanoyl chloride is approximately 169.05 g/mol, which influences its physical properties and reaction characteristics.

Spectroscopic and Analytical Data

Mass spectrometry data for 4-chlorohexanoyl chloride reveals several characteristic adducts and their corresponding predicted collision cross-sections:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.01814 | 131.0 |

| [M+Na]⁺ | 191.00008 | 142.8 |

| [M+NH₄]⁺ | 186.04468 | 139.6 |

| [M+K]⁺ | 206.97402 | 136.5 |

| [M-H]⁻ | 167.00358 | 130.4 |

| [M+Na-2H]⁻ | 188.98553 | 135.2 |

| [M]⁺ | 168.01031 | 133.0 |

| [M]⁻ | 168.01141 | 133.0 |

Table 1: Mass spectrometry data for 4-chlorohexanoyl chloride showing predicted collision cross sections for various adducts

Physical and Chemical Properties

Physical Properties

Based on its molecular structure and comparison with similar compounds, 4-chlorohexanoyl chloride is expected to be a colorless to pale yellow liquid at room temperature with a pungent, irritating odor typical of acyl chlorides. The compound is moisture-sensitive and should be stored under anhydrous conditions.

Chemical Reactivity

As an acyl chloride, 4-chlorohexanoyl chloride exhibits high reactivity, particularly toward nucleophiles. The carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution reactions. Key reactions include:

-

Hydrolysis: Reacts with water to form 4-chlorohexanoic acid and HCl

-

Alcoholysis: Reacts with alcohols to yield 4-chlorohexanoate esters

-

Aminolysis: Forms 4-chlorohexanamides when reacted with amines

-

Friedel-Crafts acylation: Can function as an acylating agent in electrophilic aromatic substitution

The chlorine atom at the C-4 position provides a secondary reactive site that can undergo nucleophilic substitution reactions, expanding the compound's synthetic utility.

Synthesis Methods

Industrial Production

The industrial synthesis of 4-chlorohexanoyl chloride typically employs methods similar to those used for related chlorocarboxylic acid chlorides. A prominent method involves the reaction of appropriate lactones with phosgene in the presence of catalytic quaternary ammonium salts, as described in US Patent 4764309A .

The general reaction scheme involves:

-

Treatment of a suitable lactone with phosgene (COCl₂)

-

Catalysis using quaternary ammonium salts such as trimethylbenzylammonium chloride or N,N-dimethylpiperidinium chloride

-

Reaction temperatures between 60°C and 200°C, preferably 90°C to 180°C

This method has demonstrated yields of up to 88 mol% for analogous compounds , making it industrially viable.

Laboratory Synthesis Approaches

For laboratory-scale synthesis, several approaches may be employed:

-

Conversion of 4-chlorohexanoic acid to the corresponding acyl chloride using thionyl chloride or phosphorus pentachloride

-

Direct chlorination of hexanoyl chloride at the C-4 position using controlled chlorination conditions

-

Modified versions of the industrial process using appropriate safety measures for handling phosgene

Reactions and Derivatives

Key Reactions

The reactivity of 4-chlorohexanoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution:

-

Reaction with water produces 4-chlorohexanoic acid:

C₆H₁₀Cl₂O + H₂O → C₆H₁₁ClO₂ + HCl -

Reaction with alcohols yields esters:

C₆H₁₀Cl₂O + R-OH → C₆H₁₀ClO₂R + HCl -

Reaction with amines forms amides:

C₆H₁₀Cl₂O + R-NH₂ → C₆H₁₀ClONHR + HCl -

Self-reaction or reaction with 4-chlorohexanoic acid can produce 4-chlorohexanoyl 4-chlorohexanoate (C₁₂H₂₀Cl₂O₃) , a compound identified in the PubChem database.

Notable Derivatives

A particularly interesting derivative is 4-chlorohexanoyl 4-chlorohexanoate (C₁₂H₂₀Cl₂O₃), which has a molecular weight of 283.19 g/mol . This derivative can form when 4-chlorohexanoyl chloride reacts with 4-chlorohexanoic acid, creating an ester linkage.

Applications and Uses

Synthetic Applications

4-Chlorohexanoyl chloride serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

As an acylating agent in various organic transformations

-

For the preparation of pharmaceutical intermediates requiring specific carbon chain lengths with functional handles

-

In polymer chemistry as a monomer or chain modifier

-

For the synthesis of specialty chemicals and fine chemicals

Pharmaceutical Relevance

The compound's structure makes it potentially useful in pharmaceutical synthesis, particularly for constructing molecules requiring a specific carbon chain length with functional groups at defined positions. The chlorine at the C-4 position provides an additional site for further synthetic modifications.

Related Compounds

Comparative Analysis

Several structurally related compounds help contextualize the properties and applications of 4-chlorohexanoyl chloride:

Table 2: Comparative analysis of structurally related chloroacyl chlorides

Current Research and Future Directions

While specific research on 4-chlorohexanoyl chloride is limited in the available literature, studies on related compounds suggest several promising directions:

-

Development of more environmentally friendly synthesis routes that avoid phosgene

-

Exploration of catalytic applications in organic synthesis

-

Investigation of potential uses in pharmaceutical development

-

Optimization of analytical methods for detection and quantification

-

Study of reaction mechanisms to better understand its reactivity profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume